molecular formula C19H16F3N3O4S2 B2696635 N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 881452-68-2

N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2696635
CAS RN: 881452-68-2
M. Wt: 471.47
InChI Key: CWRXHXCKXXJRIN-UHFFFAOYSA-N
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Description

N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide, also known as MRT68921, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a promising therapeutic agent due to its ability to selectively target cancer cells while sparing normal cells.

Scientific Research Applications

Synthesis and Chemical Properties

N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide and its derivatives have been explored in various chemical syntheses. For instance, derivatives of this compound have been used in the synthesis of N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, demonstrating potential in coordination chemistry and the study of metal-organic frameworks (Zhou, Yang, Liqun, & Cheng, 2005).

Biological and Pharmacological Research

In the realm of biological and pharmacological research, compounds involving the morpholinyl benzamide structure have been investigated for various activities. For instance, derivatives have shown potential in anticancer studies. Research on new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, which include morpholinyl benzamide structures, has indicated promising results in anticancer agent development (Horishny, Drapak, Chaban, Ostapiuk, & Matiychuk, 2020).

Antimicrobial and Anti-Inflammatory Applications

Compounds with the morpholinyl benzamide structure have also been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. For instance, a study on N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides showed significant anti-inflammatory activity, along with marked sedative action and selective cytotoxic effects concerning tumor cell lines (Zablotskaya, Segal, Geronikaki, Eremkina, Belyakov, Petrova, Shestakova, Zvejniece, & Nikolajeva, 2013).

Mechanism of Action

properties

IUPAC Name

N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O4S2/c20-19(21,22)13-3-1-2-12(10-13)17(26)24-18-23-15-5-4-14(11-16(15)30-18)31(27,28)25-6-8-29-9-7-25/h1-5,10-11H,6-9H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRXHXCKXXJRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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